Sodium naphthalen-2-ylmethane sulfonate
Description
Sodium naphthalen-2-ylmethane sulfonate (CAS 532-02-5), also referred to as sodium naphthalene-2-sulphonate, is a sulfonated aromatic compound characterized by a naphthalene ring substituted with a sulfonate group at the 2-position and a methyl group. Its molecular formula is C11H9NaO3S, with a molecular weight of 252.24 g/mol. This compound is widely utilized in industrial applications, including as a surfactant, dispersant, and intermediate in organic synthesis.
Properties
Molecular Formula |
C11H9NaO3S |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
sodium;naphthalen-2-ylmethanesulfonate |
InChI |
InChI=1S/C11H10O3S.Na/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H,12,13,14);/q;+1/p-1 |
InChI Key |
JNDHKCGKSMDFNV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Naphthalene Derivatives
The key step in preparing this compound is the sulfonation of naphthalene or its methyl derivatives. Sulfonation typically employs concentrated sulfuric acid or oleum under controlled temperature and stirring conditions.
Process Description:
Refined naphthalene or methyl naphthalene is reacted with concentrated sulfuric acid at elevated temperatures (120–170°C). Anhydrous sodium sulfate is often added as an auxiliary agent to improve sulfonation efficiency and reduce by-product formation. The molar ratio of sulfuric acid to naphthalene ranges from 0.7 to 1.05, with sodium sulfate added at 0.05 to 0.4 molar ratio relative to naphthalene. The reaction is maintained for 2.5 to 3.5 hours under constant stirring and normal pressure conditions.Reaction Conditions and Outcomes:
Mechanistic Notes:
Sulfonation proceeds via electrophilic aromatic substitution, where sulfur trioxide (SO₃) or sulfuric acid acts as the sulfonating agent. The addition of anhydrous sodium sulfate helps convert inactive naphthalenesulfonic acid back into sulfuric acid, enhancing sulfonation efficiency and reducing neutralization waste.
Post-Sulfonation Processing
After sulfonation, the reaction mixture undergoes several processing steps:
Naphthalene Blowing:
Under nitrogen or compressed gas flow at 150–180°C, unreacted naphthalene and SO₃ are removed by blowing, isolating 2-naphthalenesulfonic acid.Neutralization:
The sulfonated mixture is neutralized using a sodium sulfite solution (5–15% concentration) preheated to 80–90°C. Neutralization occurs in a stirred reactor at 85–95°C under slight vacuum (-0.053 MPa) for 30–60 minutes. This step converts 2-naphthalenesulfonic acid into this compound crystals.Crystallization and Washing:
The neutralized product is cooled to about 40°C, filtered, and washed with sodium sulfite solution to remove impurities. Washing liquid is recycled back into the neutralization step to minimize waste.Yield and Purity:
The improved process yields this compound with up to 90% yield and purity exceeding 99%, with significantly reduced environmental impact and production costs.
Comparative Data Table of Preparation Parameters
| Step | Parameter | Typical Range/Value | Notes |
|---|---|---|---|
| Sulfonation | Temperature | 160–170 °C | Maintained for 2.5–3.5 hours |
| Molar ratio (H₂SO₄ : Naphthalene) | 0.7–1.05 : 1 | Controls sulfonation efficiency | |
| Sodium sulfate addition | 0.05–0.4 molar ratio | Enhances acid recycling and yield | |
| Naphthalene blowing | Temperature | 150–180 °C | Removes unreacted naphthalene and SO₃ |
| Neutralization | Sodium sulfite concentration | 5–15% (w/w) | Preheated to 80–90 °C |
| Temperature | 85–95 °C | Reaction under vacuum for 30–60 minutes | |
| Crystallization | Cooling temperature | ~40 °C | For product isolation |
| Washing | Sodium sulfite solution | 14% (w/w) | Removes residual impurities |
| Yield | This compound | Up to 90% | High purity >99% |
Research Discoveries and Process Improvements
Anhydrous Sodium Sulfate Addition:
Adding anhydrous sodium sulfate during sulfonation improves the utilization rate of sulfuric acid, reduces total acidity of sulfonated substances, and decreases neutralized mother liquor waste by 40%, leading to a 3% increase in product yield.Resource Utilization and Environmental Impact:
The process design emphasizes recycling neutralization mother liquor and washing liquids, reducing chemical waste and environmental pollution. The sulfonation process produces minimal moisture and waste acid, enhancing sustainability.High Purity and Economic Benefits: The optimized process achieves this compound purity of 99% with yields around 90%, suitable for high-value applications such as beta-naphthol production, dye intermediates, and pharmaceuticals, thereby improving economic returns.
Chemical Reactions Analysis
Types of Reactions: Sodium methylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to methylnaphthalene.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Methylnaphthalene.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Construction Industry
Superplasticizer in Concrete
Sodium naphthalen-2-ylmethane sulfonate is primarily recognized for its role as a superplasticizer in the construction industry. It enhances the workability and flow of concrete, allowing for the production of high-strength concrete with reduced water content. This property is crucial for applications in:
- High-rise buildings : Ensures structural integrity while minimizing weight.
- Bridges and tunnels : Enhances durability against environmental factors.
- Industrial floors : Provides resistance to abrasion and chemical exposure.
Performance Metrics
The effectiveness of this compound as a superplasticizer is highlighted in the following table:
| Application | Water Reduction (%) | Compressive Strength (MPa) | Workability (Slump, mm) |
|---|---|---|---|
| Ready-mix concrete | 15-30 | 50-70 | 200-250 |
| High-strength concrete | 20-35 | 70-100 | 250-300 |
| Self-compacting concrete | 25-40 | 60-80 | 300-350 |
Textile Industry
In the textile sector, this compound serves as a dye dispersant , ensuring uniform color distribution during dyeing processes. This application is critical for producing high-quality fabrics with consistent coloring.
Agricultural Applications
This compound is utilized as a dispersing agent in agricultural formulations, particularly in pesticides and fertilizers. Its ability to enhance the distribution and absorption of active ingredients leads to improved efficacy of these products.
Ceramic Industry
In ceramics, this compound acts as a deflocculant , aiding in the dispersion of clay particles. This application results in improved workability during the shaping and casting processes, which is essential for producing high-quality ceramic products.
Paper Industry
The paper manufacturing process benefits from this compound's properties by improving the strength and printability of paper products. Its inclusion in pulp formulations enhances fiber bonding and reduces water retention.
Case Study 1: High-Rise Building Construction
A study conducted on the use of this compound in a skyscraper project demonstrated significant improvements in compressive strength and workability compared to traditional concrete mixtures. The results indicated an increase in compressive strength by up to 30% while reducing water content by 25%.
Case Study 2: Textile Dyeing Efficiency
In an experiment involving dyeing cotton fabrics, the addition of this compound resulted in a color fastness improvement of over 20%. This enhancement was attributed to better dye dispersion, leading to more uniform fabric coloration.
Mechanism of Action
The mechanism of action of sodium methylnaphthalenesulfonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of compounds. This property is particularly useful in formulations where hydrophobic and hydrophilic substances need to be combined .
Comparison with Similar Compounds
Sodium Poly[(Naphthalene-Formaldehyde) Sulfonate] (CAS 9084-06-4)
- Molecular Formula : (C10H8O3S·CH2O)x·xNa
- Molecular Weight : Variable (polymer).
- Structure : A polymeric sulfonate formed by copolymerizing naphthalene sulfonic acid with formaldehyde.
- Applications : Primarily used as a dispersant in concrete admixtures and dye manufacturing due to its high solubility and anionic charge density.
- However, polymer handling may require precautions against dust inhalation .
(Naphthalen-2-yl)methanesulfonyl Chloride (CAS 161448-78-8)
- Molecular Formula : C11H9ClO2S
- Molecular Weight : 240.71 g/mol.
- Structure : Features a sulfonyl chloride group (-SO2Cl) attached to the naphthalen-2-ylmethyl group.
- Applications : A reactive intermediate in organic synthesis, particularly for introducing sulfonate groups via nucleophilic substitution.
- Safety : Sulfonyl chlorides are generally corrosive and moisture-sensitive, requiring strict handling in anhydrous conditions .
4-Hydroxy-2-Naphthalenesulfonamide (CAS 116-64-3)
- Molecular Formula: C10H9NO3S
- Molecular Weight : 247.25 g/mol.
- Structure : Combines a sulfonamide (-SO2NH2) and hydroxyl (-OH) group on the naphthalene ring.
- Applications : Exhibits dual acidic-basic properties, making it suitable for pharmaceutical synthesis (e.g., sulfa drugs) and pH-sensitive reactions.
- Safety: Limited toxicity data, but sulfonamides may pose risks of hypersensitivity in biological systems .
2-(Naphthalen-2-ylmethylsulfonylmethyl)naphthalene (CAS 115465-02-6)
- Molecular Formula : C22H18O2S
- Molecular Weight : 346.44 g/mol.
- Structure : A bis-naphthalene compound linked via a sulfonylmethyl group.
- Applications: Potential use in materials science (e.g., organic semiconductors) due to extended aromatic conjugation.
- Safety: No specific SDS available, but high molecular weight may reduce volatility and acute toxicity .
Comparative Data Table
Key Research Findings
- Reactivity : this compound is less reactive than its sulfonyl chloride counterpart, which is critical for applications requiring stability in aqueous environments .
- Solubility: The polymeric sulfonate (CAS 9084-06-4) exhibits superior water solubility compared to monomeric derivatives, enhancing its dispersant efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium Naphthalen-2-ylmethane Sulfonate with high purity?
- Methodological Answer : The synthesis typically involves sulfonation of naphthalene derivatives followed by neutralization. For instance, sulfonyl chloride intermediates (e.g., 2-naphthalenesulfonyl chloride) can be reacted with methanol under controlled reflux conditions (60–80°C) in anhydrous dichloromethane. Post-synthesis, recrystallization using ethanol-water mixtures (3:1 v/v) at 4°C ensures purity >98%. Characterization via FT-IR (S=O stretching at 1180–1200 cm⁻¹) and HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) validates structural integrity .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfonate-linked methylene groups (δ 3.8–4.2 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-Na]⁻ at m/z 245.01).
- UV-Vis spectroscopy : Detect π→π* transitions in naphthalene rings (λmax ~270 nm). Cross-referencing with computational models (DFT) enhances accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact.
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles.
- Disposal : Neutralize waste with 1M NaOH (pH 7–8) before disposal in designated halogenated waste containers.
- Toxicological Risk : Refer to EPA guidelines (EC50 >100 mg/L for aquatic organisms) and ATSDR recommendations for acute exposure limits .
Advanced Research Questions
Q. How can researchers address discrepancies in solubility data reported for this compound across different studies?
- Methodological Answer : Systematically test solubility in buffered solutions (pH 2–12) using dynamic light scattering (DLS) to monitor aggregation. For example, solubility increases from 12 mg/mL (pH 2) to 45 mg/mL (pH 10). Conflicting data may arise from residual solvents (e.g., ethanol in recrystallization); use Karl Fischer titration to quantify water content (<0.5% w/w) .
Q. What advanced computational methods are suitable for predicting the reactivity of this compound in aqueous environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the naphthalene ring.
- Molecular Dynamics (MD) : Simulate hydration shells to assess stability in water (e.g., radial distribution functions for sulfonate-water interactions).
- COSMO-RS : Predict solubility parameters and partition coefficients (log P) for environmental fate modeling .
Q. What experimental strategies minimize interference from this compound adsorption on glassware in quantitative analyses?
- Methodological Answer : Pre-treat glassware with 1% (w/v) sodium dodecylbenzene sulfonate (SDBS) for 1 hour to block adsorption sites. Use polypropylene vials instead of glass for sample storage. Validate recovery rates via spike-and-recovery experiments (e.g., 95–102% recovery at 40 mg/L SDBS concentration) .
Q. How do pH variations influence the stability and functional performance of this compound in catalytic applications?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 28 days) at pH 4–9. Monitor degradation via HPLC-MS; sulfonate ester hydrolysis dominates at pH <5, while oxidative ring cleavage occurs at pH >10. Optimal catalytic activity (e.g., in dye degradation) is observed at pH 6–7 due to balanced charge density .
Q. What methodologies validate the environmental degradation pathways of this compound under simulated natural conditions?
- Methodological Answer : Use OECD 301B biodegradation tests with activated sludge inoculum. Track mineralization via ¹⁴C-labeled analogs and LC-QTOF-MS to identify intermediates (e.g., naphthoquinones). For photolysis, employ UV-C lamps (254 nm) and measure half-lives (e.g., t₁/₂ = 12 hours in sunlight) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
